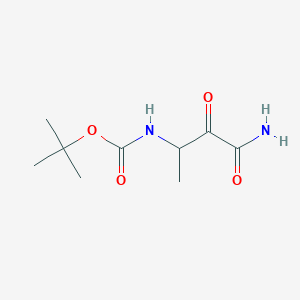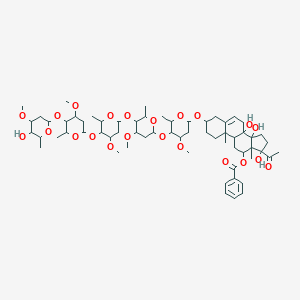![molecular formula C13H17BrN2O2 B235379 N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid, which has been widely used for the treatment of pain and inflammation. Br-MPA has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide is not fully understood, but it is believed to act through inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme leads to a reduction in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has several advantages as a research tool, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its safety and efficacy.
Orientations Futures
There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, including its use as a therapeutic agent for the treatment of pain, inflammation, and cancer. Further investigation is also needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. Overall, this compound holds great promise as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation associated with various diseases such as arthritis. This compound has also been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C13H17BrN2O2 |
|---|---|
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Clé InChI |
VXRNYVSTXWMVBX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)




![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)